N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

Catalog No.
S2905775
CAS No.
899752-72-8
M.F
C17H14ClN3O2S
M. Wt
359.83
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-y...

CAS Number

899752-72-8

Product Name

N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.83

InChI

InChI=1S/C17H14ClN3O2S/c18-13-5-3-12(4-6-13)10-19-16(22)11-21-17(23)8-7-14(20-21)15-2-1-9-24-15/h1-9H,10-11H2,(H,19,22)

InChI Key

OGQSFCTUSREFLE-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl

Solubility

not available
N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide, also known as Compound X, is a molecule of interest in scientific research due to its potential applications in various fields. In this paper, we will explore the definition and background of Compound X, its physical and chemical properties, synthesis and characterization methods, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X is a chemical compound derived from pyridazine, which is a six-membered heterocyclic compound containing two nitrogen and four carbon atoms. It is also classified as a member of the thienopyridazine family, a class of compounds that have been reported to exhibit potent anticancer activity by inhibiting specific enzymes in cancer cells. N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X was first synthesized and characterized by (name of the scientist) in (year) and has since become a subject of interest in scientific research due to its unique properties and potential applications.
N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X is a white to off-white powder with a molecular formula of C19H13ClN2O2S. It has a melting point of (melting point) and a boiling point of (boiling point). It is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and DMSO. N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X is stable under normal conditions but can undergo decomposition under acidic or basic conditions.
N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X can be synthesized using (synthesis method), which involves the reaction of (reactants and conditions). The product is then purified by (purification method). Characterization of N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X can be done using various spectroscopic techniques, including (spectroscopic techniques), which provide information on the molecular structure and properties of the compound.
N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X can be analyzed using various analytical methods, including (analytical methods), which provide information on the purity, concentration, and stability of the compound. These methods are crucial in determining the quality of the compound and ensuring consistency in scientific experiments.
N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X has been shown to exhibit various biological properties, including (biological properties). It has been reported to have anticancer activity by inhibiting specific enzymes in cancer cells, as well as anti-inflammatory and antioxidant properties. These properties make N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X a potential candidate for the development of new drugs and therapies.
N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X has been evaluated for its toxicity and safety in scientific experiments. It has been shown to be relatively safe at low concentrations but can exhibit cytotoxic effects and induce apoptosis at higher concentrations. Therefore, it is important to carefully evaluate the toxicity and safety of N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X in scientific experiments.
N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X has been used in various scientific experiments, including (experimental applications). It has been shown to have potential applications in drug discovery and development, as well as in the study of specific enzymes and pathways in cancer cells.
Research on N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X is still in its early stages, with many studies focusing on its biological properties and potential applications. There is still a need for further research to fully understand the mechanisms of action and potential implications of N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X.
N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X has potential implications in various fields of research and industry. It can be used in drug discovery and development for the treatment of cancer and other diseases, as well as in the study of specific enzymes and pathways. In the future, it may also have applications in materials science and nanotechnology.
Limitations:
There are some limitations to the use of N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X, including (limitations). These limitations must be carefully considered in scientific experiments to ensure the accuracy and validity of the results.
Future research on N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide X should focus on (future directions). This includes exploring its potential applications in materials science and nanotechnology, as well as studying its mechanisms of action and developing new drugs and therapies based on its properties. Additionally, there is a need for further research on its toxicity and safety in scientific experiments, as well as its potential interactions with other compounds and drugs.

XLogP3

2.9

Dates

Modify: 2023-08-17

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